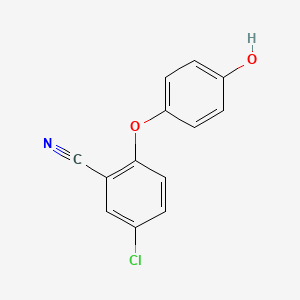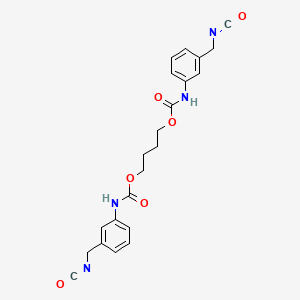
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester is a chemical compound that belongs to the class of isocyanates Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester typically involves the reaction of 3-isocyanatomethylphenyl isocyanate with 1,4-butanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced technologies and equipment ensures the efficient and safe production of the compound. Quality control measures are implemented to maintain the purity and consistency of the product.
化学反応の分析
Types of Reactions
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine compounds.
科学的研究の応用
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polyurethanes, which are essential in manufacturing foams, coatings, adhesives, and elastomers.
作用機序
The mechanism of action of carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species such as amines and alcohols, leading to the formation of urea and carbamate linkages. These reactions are crucial in the formation of polyurethanes and other polymeric materials.
類似化合物との比較
Similar Compounds
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene diisocyanate: Commonly used in the production of coatings and adhesives.
Uniqueness
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to form stable ester linkages and its reactivity with various nucleophiles make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
65105-02-4 |
|---|---|
分子式 |
C22H22N4O6 |
分子量 |
438.4 g/mol |
IUPAC名 |
4-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]butyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C22H22N4O6/c27-15-23-13-17-5-3-7-19(11-17)25-21(29)31-9-1-2-10-32-22(30)26-20-8-4-6-18(12-20)14-24-16-28/h3-8,11-12H,1-2,9-10,13-14H2,(H,25,29)(H,26,30) |
InChIキー |
XHTDSKSTMYPBEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)OCCCCOC(=O)NC2=CC=CC(=C2)CN=C=O)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide](/img/structure/B14482750.png)
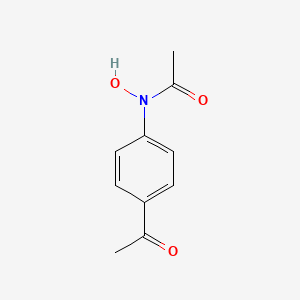
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
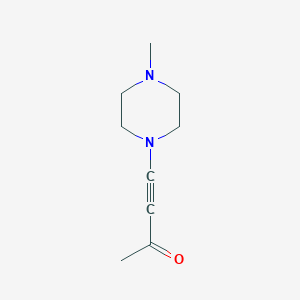
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
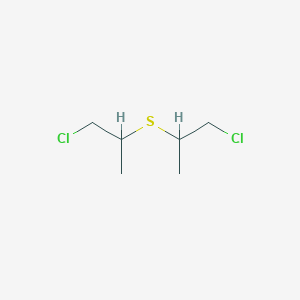
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
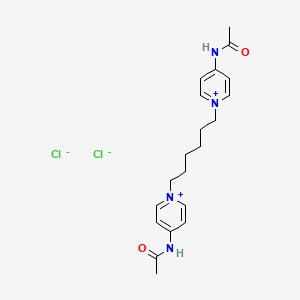
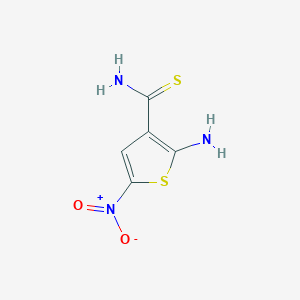
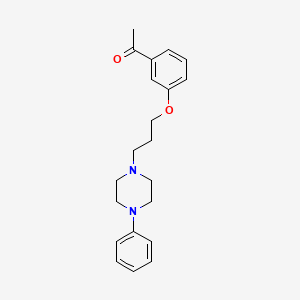
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
